Fmoc-D-Orn(Ivdde)-OH
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Overview
Description
Fmoc-D-Orn(Ivdde)-OH: is a derivative of ornithine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Ivdde)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-ornithine is protected using the Fmoc group. This is achieved by reacting D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using the Ivdde group. This involves reacting the Fmoc-protected D-ornithine with Ivdde chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using industrial reactors to carry out the protection reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and Ivdde groups. The Fmoc group is typically removed using a base like piperidine, while the Ivdde group is removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, mild acids for Ivdde removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotection: D-ornithine.
Coupling: Peptides with D-ornithine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Orn(Ivdde)-OH is widely used in the synthesis of peptides, especially in SPPS, due to its stability and ease of deprotection.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biomaterials: It is used in the development of biomaterials and bioconjugates for various industrial applications.
Mechanism of Action
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of the base (e.g., piperidine) on the carbonyl carbon, leading to the formation of a carbamate intermediate which decomposes to release the free amino group.
Coupling: The activated carboxyl group of the Fmoc-D-Orn(Ivdde)-OH reacts with the amino group of another amino acid or peptide, forming a peptide bond.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during peptide synthesis.
Comparison with Similar Compounds
Fmoc-L-Orn(Ivdde)-OH: Similar to Fmoc-D-Orn(Ivdde)-OH but with the L-isomer of ornithine.
Fmoc-D-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis, with a tert-butyloxycarbonyl (Boc) group protecting the side chain amino group.
Uniqueness:
This compound: is unique due to the combination of Fmoc and Ivdde protecting groups, which provide stability and ease of removal under mild conditions, making it highly suitable for SPPS.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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